N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

Catalog No.
S547995
CAS No.
1035270-39-3
M.F
C26H33N5O3
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-y...

CAS Number

1035270-39-3

Product Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+

InChI Key

VRQMAABPASPXMW-HDICACEKSA-N

SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD4547; AZD-4547; AZD 4547.

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Description

The exact mass of the compound Azd-4547 is 463.25834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-4547 is a small-molecule inhibitor that targets the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are a group of cell-surface proteins involved in various cellular processes, including cell growth, survival, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [, ].

Inhibition of FGFR Signaling for Cancer Treatment

AZD-4547 acts by specifically inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3 receptors []. This prevents the downstream signaling pathways crucial for tumor cell proliferation and survival. Studies have shown that AZD-4547 effectively reduces cancer cell viability, migration, and invasion in various cancer models, including ovarian cancer, breast cancer, and lung cancer [, , ].

Potential Applications Beyond FGFR Inhibition

Recent research suggests that AZD-4547 might have anti-tumor effects beyond just FGFR inhibition. A study identified that AZD-4547 can also inhibit the NTRK1 protein, which is another receptor tyrosine kinase involved in cancer progression []. This finding suggests that AZD-4547 could potentially be explored for treating cancers driven by NTRK1 mutations.

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly referred to as AZD-4547, is a synthetic organic compound that belongs to the class of phenylpiperazines. This compound features a complex structure that includes a pyrazole ring, a piperazine moiety, and a benzamide group, contributing to its unique chemical properties and biological activities. The molecular formula for this compound is C26H33N5O3, with a molecular weight of approximately 463.58 g/mol .

AZD-4547 acts as a selective inhibitor of FGFR1, 2, and 3. It binds competitively to the ATP-binding pocket of these receptors, preventing ATP binding and subsequent downstream signaling pathways crucial for cell growth and survival [].

The chemical reactivity of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide can be attributed to its functional groups. The benzamide moiety can undergo acylation and hydrolysis reactions, while the pyrazole ring can participate in nucleophilic substitutions. The piperazine component may also engage in alkylation reactions. These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further studies.

AZD-4547 is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. This inhibition plays a significant role in cancer therapy as it interferes with pathways involved in tumor growth and survival. Studies have demonstrated that AZD-4547 exhibits potent antitumor activity against various solid tumors, including gastric cancer and lymphoma . Its mechanism of action involves blocking the phosphorylation of downstream signaling proteins that are crucial for cell proliferation and survival.

The synthesis of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide typically involves several key steps:

  • Formation of the Pyrazole Ring: The initial step often includes the condensation of appropriate precursors to form the pyrazole structure.
  • Piperazine Attachment: The piperazine moiety is introduced through alkylation or amidation reactions.
  • Benzamide Formation: Finally, the benzamide group is synthesized by coupling the previously formed components.

These steps may require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .

AZD-4547 has been studied extensively for its potential applications in oncology. It is being investigated for treating various types of cancers that exhibit aberrant FGFR signaling. Its ability to selectively inhibit FGFR makes it a promising candidate for targeted cancer therapies. Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types .

Interaction studies involving N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide have focused on its pharmacokinetics and pharmacodynamics. These studies assess how the compound interacts with various biological targets beyond FGFRs, including potential off-target effects that could influence safety profiles and therapeutic outcomes. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during clinical use .

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide shares structural similarities with several other compounds known for their biological activity:

Compound NameStructure FeaturesBiological Activity
FexagratinibSimilar piperazine and pyrazole structuresFGFR inhibitor
PazopanibContains piperazine; multi-targeted tyrosine kinase inhibitorCancer treatment
SorafenibIncludes a phenyl group; inhibits multiple kinasesAntineoplastic agent

Uniqueness: What distinguishes N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide from these similar compounds is its specific targeting of FGFR signaling pathways with fewer off-target effects compared to broader kinase inhibitors like pazopanib and sorafenib . This specificity may result in improved efficacy and reduced side effects in patients undergoing treatment for FGFR-related malignancies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

463.25833993 g/mol

Monoisotopic Mass

463.25833993 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2167OG1EKJ

Wikipedia

Azd-4547

Dates

Modify: 2023-08-15
1: Ramsey MR, Wilson C, Ory B, Rothenberg SM, Faquin W, Mills AA, Ellisen LW. FGFR2 signaling underlies p63 oncogenic function in squamous cell carcinoma. J Clin Invest. 2013 Aug 1;123(8):3525-38. doi: 10.1172/JCI68899. Epub 2013 Jul 8. PubMed PMID: 23867503; PubMed Central PMCID: PMC3726171.
2: Fox EM, Kuba MG, Miller TW, Davies BR, Arteaga CL. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation. Breast Cancer Res. 2013 Jul 11;15(4):R55. [Epub ahead of print] PubMed PMID: 23844554.
3: Katoh M, Nakagama H. FGF Receptors: Cancer Biology and Therapeutics. Med Res Rev. 2013 May 21. doi: 10.1002/med.21288. [Epub ahead of print] PubMed PMID: 23696246.
4: Ware KE, Hinz TK, Kleczko E, Singleton KR, Marek LA, Helfrich BA, Cummings CT, Graham DK, Astling D, Tan AC, Heasley LE. A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop. Oncogenesis. 2013 Mar 25;2:e39. doi: 10.1038/oncsis.2013.4. PubMed PMID: 23552882; PubMed Central PMCID: PMC3641357.
5: Xie L, Su X, Zhang L, Yin X, Tang L, Zhang X, Xu Y, Gao Z, Liu K, Zhou M, Gao B, Shen D, Zhang L, Ji J, Gavine PR, Zhang J, Kilgour E, Zhang X, Ji Q. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547. Clin Cancer Res. 2013 May 1;19(9):2572-83. doi: 10.1158/1078-0432.CCR-12-3898. Epub 2013 Mar 14. PubMed PMID: 23493349.
6: Zhao R, Xie X, Shen GX. Effects of glycated low-density lipoprotein on cell viability, proliferation, and growth factors of mouse embryo fibroblasts. Can J Physiol Pharmacol. 2013 Jan;91(1):64-70. doi: 10.1139/cjpp-2012-0234. Epub 2013 Jan 21. PubMed PMID: 23369077.
7: Zhang J, Zhang L, Su X, Li M, Xie L, Malchers F, Fan S, Yin X, Xu Y, Liu K, Dong Z, Zhu G, Qian Z, Tang L, Schöttle J, Zhan P, Ji Q, Kilgour E, Smith PD, Brooks AN, Thomas RK, Gavine PR. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models. Clin Cancer Res. 2012 Dec 15;18(24):6658-67. doi: 10.1158/1078-0432.CCR-12-2694. Epub 2012 Oct 18. Erratum in: Clin Cancer Res. 2013 Jul 1;19(13):3714. Schöttle, Jakob [added]. PubMed PMID: 23082000.
8: Chell V, Balmanno K, Little AS, Wilson M, Andrews S, Blockley L, Hampson M, Gavine PR, Cook SJ. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance. Oncogene. 2013 Jun 20;32(25):3059-70. doi: 10.1038/onc.2012.319. Epub 2012 Aug 6. PubMed PMID: 22869148.
9: Singh D, Chan JM, Zoppoli P, Niola F, Sullivan R, Castano A, Liu EM, Reichel J, Porrati P, Pellegatta S, Qiu K, Gao Z, Ceccarelli M, Riccardi R, Brat DJ, Guha A, Aldape K, Golfinos JG, Zagzag D, Mikkelsen T, Finocchiaro G, Lasorella A, Rabadan R, Iavarone A. Transforming fusions of FGFR and TACC genes in human glioblastoma. Science. 2012 Sep 7;337(6099):1231-5. doi: 10.1126/science.1220834. Epub 2012 Jul 26. PubMed PMID: 22837387; PubMed Central PMCID: PMC3677224.
10: Gavine PR, Mooney L, Kilgour E, Thomas AP, Al-Kadhimi K, Beck S, Rooney C, Coleman T, Baker D, Mellor MJ, Brooks AN, Klinowska T. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Res. 2012 Apr 15;72(8):2045-56. doi: 10.1158/0008-5472.CAN-11-3034. Epub 2012 Feb 27. PubMed PMID: 22369928.

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